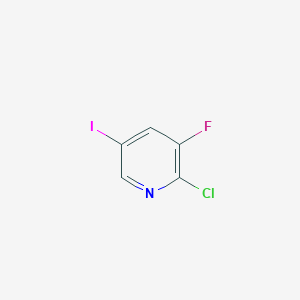

2-Chloro-3-fluoro-5-iodopyridine

Beschreibung

2-Chloro-3-fluoro-5-iodopyridine (CAS: 153034-99-2) is a halogenated pyridine derivative with the molecular formula C₅H₂ClFIN and a molecular weight of 257.43 g/mol . This compound features chlorine, fluorine, and iodine substituents at the 2-, 3-, and 5-positions of the pyridine ring, respectively. Its unique substitution pattern makes it a versatile intermediate in pharmaceutical synthesis and materials science, particularly in palladium-catalyzed cross-coupling reactions due to the presence of reactive halogen atoms .

Eigenschaften

IUPAC Name |

2-chloro-3-fluoro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-5-4(7)1-3(8)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWFITTVERKBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437592 | |

| Record name | 2-Chloro-3-fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153034-99-2 | |

| Record name | 2-Chloro-3-fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-fluoro-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Copper Fluoride-Mediated Fluorination

The first critical step involves introducing fluorine at the 3-position. As demonstrated in CN102584689A, 2-chloro-3-aminopyridine undergoes diazotization with tert-butyl nitrite in the presence of copper fluoride (CuF₂) under inert conditions. Key parameters:

-

Solvent : Methanol, acetonitrile, or isopropanol.

-

Temperature : 20–30°C (optimal for yield stability).

-

Molar ratios : CuF₂ : tert-butyl nitrite : substrate = 1.1–1.2 : 1–1.1 : 0.9–1.0.

This method replaces hazardous anhydrous hydrogen fluoride (HF) with CuF₂, enabling safer handling and scalability. The product, 2-chloro-3-fluoropyridine, serves as a precursor for subsequent iodination.

Iodination at the 5-Position

Halogen Exchange via Finkelstein Reaction

An alternative approach replaces a pre-existing halogen at the 5-position with iodine. For example, if 2-chloro-3-fluoro-5-bromopyridine is accessible, treatment with NaI in dimethylformamide (DMF) at 80–100°C facilitates bromide-to-iodide exchange.

-

Catalyst : CuI (5–10 mol%).

-

Yield : ~70% (estimated from analogous reactions in EP1626045A1).

Comparative Analysis of Methods

*Estimated from analogous reactions.

Optimization Strategies

Solvent Selection

Catalyst Efficiency

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-fluoro-5-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-fluoro-5-iodopyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and bioactive molecules.

Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-fluoro-5-iodopyridine in chemical reactions is primarily due to the presence of reactive halogen atoms. These halogens can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers

Positional isomers of 2-chloro-3-fluoro-5-iodopyridine differ in the arrangement of halogens on the pyridine ring. Key examples include:

2-Chloro-4-fluoro-3-iodopyridine (CAS: 1271477-28-1)

- Molecular Formula : C₅H₂ClFIN

- Substituents : 2-Cl, 4-F, 3-I

- Computational similarity scores indicate a 94% structural resemblance to this compound, but biological activity may vary significantly due to steric and electronic factors .

5-Chloro-2-fluoro-4-iodopyridine (CAS: 153034-86-7)

- Molecular Formula : C₅H₂ClFIN

- Substituents : 2-F, 4-I, 5-Cl

- This compound shows an 87% similarity score to the target molecule but is less reactive in Suzuki-Miyaura couplings .

Halogen-Substituted Derivatives

2-Chloro-5-iodopyridine (CAS: 69045-79-0)

- Molecular Formula : C₅H₃ClIN

- Substituents : 2-Cl, 5-I

- Key Differences: Lacking fluorine at position 3, this compound has a lower molecular weight (239.44 g/mol) and a reported melting point of 99°C .

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine (CID: 10990462)

- Molecular Formula : C₆H₂ClF₃IN

- Substituents : 2-Cl, 3-I, 5-CF₃

- Key Differences : The trifluoromethyl group at position 5 increases lipophilicity, enhancing membrane permeability in drug candidates. However, steric hindrance from CF₃ may reduce reactivity in nucleophilic substitutions compared to the iodine-substituted target compound .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | LogP* | Key Applications |

|---|---|---|---|---|---|

| This compound | 153034-99-2 | 257.43 | Not reported | ~2.1 | Pharmaceutical synthesis |

| 2-Chloro-5-iodopyridine | 69045-79-0 | 239.44 | 99 | ~1.8 | Chemical intermediates |

| 5-Chloro-2-fluoro-4-iodopyridine | 153034-86-7 | 257.43 | Not reported | ~2.3 | Research applications |

| 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine | 10990462 | 309.45 | Not reported | ~3.5 | Material science |

*LogP values estimated using fragment-based methods.

Challenges and Opportunities

- Synthetic Challenges : The simultaneous presence of chlorine, fluorine, and iodine necessitates precise reaction conditions to avoid undesired substitutions. For example, the fluorine at position 3 in this compound may deactivate the ring toward electrophilic attacks .

Biologische Aktivität

2-Chloro-3-fluoro-5-iodopyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of halogen substituents, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C_6H_3ClF_1I_1N, with a molecular weight of approximately 239.44 g/mol. The compound features a pyridine ring substituted at the 2nd, 3rd, and 5th positions with chlorine, fluorine, and iodine atoms. These halogen atoms enhance the compound's lipophilicity and bioavailability, making it a promising candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃ClF₁I₁N |

| Molecular Weight | 239.44 g/mol |

| Density | 2.1 ± 0.1 g/cm³ |

| Boiling Point | 253.2 ± 20 °C |

| Melting Point | 95-98 °C |

| Solubility | Insoluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains and fungi. The presence of halogens typically enhances these effects by increasing the compound's reactivity and binding affinity to microbial targets .

- Anticancer Properties : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells, particularly in models such as L1210 mouse leukemia cells. Compounds with similar halogenated structures have demonstrated potent growth inhibition at nanomolar concentrations .

- Enzyme Interaction : Interaction studies suggest that this compound may bind to specific enzymes or receptors involved in microbial resistance mechanisms, providing insights into its potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various halogenated pyridine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

Research involving the synthesis of novel phosphoramidate prodrugs revealed that derivatives related to this compound showed potent inhibition of L1210 mouse leukemia cell proliferation. The compounds exhibited IC₅₀ values in the nanomolar range, indicating strong anticancer activity . The mechanism was linked to the intracellular release of active metabolites that interfere with DNA synthesis.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

Q & A

Basic: What are the key synthetic routes for preparing 2-chloro-3-fluoro-5-iodopyridine, and what analytical methods are recommended for confirming its purity and structure?

Answer:

Synthesis typically involves halogenation strategies or halogen dance reactions. For example, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine can undergo magnesiation at C6 followed by electrophilic trapping to introduce functional groups . Analytical validation requires:

- NMR spectroscopy : and NMR to confirm substituent positions and electronic environments.

- Mass spectrometry (HRMS) : To verify molecular weight (257.43 g/mol, CHClFIN) .

- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable.

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : N95 dust masks, nitrile gloves, and safety goggles to prevent inhalation/contact .

- Storage : Keep in a tightly sealed container at 0–6°C to avoid decomposition .

- Spill Management : Collect spillage using inert absorbents and dispose of via hazardous waste protocols .

Advanced: How does the presence of multiple halogen substituents influence the regioselectivity of palladium-catalyzed cross-coupling reactions?

Answer:

The iodine substituent (C5) is typically more reactive in Pd-catalyzed aminations due to its lower bond dissociation energy compared to chlorine (C2) and fluorine (C3). Using Pd-BINAP catalysts with excess CsCO enables selective substitution at iodine while preserving other halogens. For example, 2-chloro-5-iodopyridine derivatives show >90% yield in aryl aminations at the iodine position under mild conditions . Steric hindrance from the fluorine (C3) further directs reactivity toward iodine .

Advanced: What strategies enable selective functionalization of the iodine substituent while preserving chlorine and fluorine groups?

Answer:

- Protecting Groups : Temporarily protect chlorine or fluorine with silyl groups (e.g., TMS) before iodination.

- Sequential Reactions : Leverage iodine’s higher reactivity for Suzuki-Miyaura couplings first, followed by SNAr for chlorine substitution.

- Catalytic Systems : Use Pd(dba)/BINAP with mild bases (CsCO) to avoid dehalogenation .

Basic: How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Answer:

- DFT Calculations : Model the electrostatic potential surface to identify electron-deficient positions (e.g., C5 iodine site).

- Frontier Molecular Orbital (FMO) Analysis : Compare LUMO energies to predict susceptibility to nucleophilic attack. Fluorine’s strong electron-withdrawing effect lowers LUMO energy at C5, favoring SNAr at iodine .

Advanced: What challenges arise in achieving orthogonal functionalization of all halogens, and how can conditions be optimized?

Answer:

Challenges :

- Competing reactivity between halogens (I > Cl > F).

- Base sensitivity of fluorine substituents.

Solutions : - Temperature Control : Perform iodination at 0°C to minimize side reactions.

- Order of Functionalization : Start with iodine (most reactive), then chlorine, leaving fluorine intact due to its stability.

- Catalyst Screening : Test Pd(0)/NHC complexes for chemoselective couplings .

Basic: What spectroscopic techniques are effective for characterizing intermediates during synthesis?

Answer:

- NMR : Detects fluorine environments (δ ~ -60 ppm for C3-F).

- GC-MS : Monitors reaction progress and purity (>98% by GC) .

- XRD : Resolves regiochemical ambiguities in crystalline intermediates .

Advanced: How do steric/electronic effects of fluorine and chlorine impact transition metal-catalyzed reactions?

Answer:

- Electronic Effects : Fluorine’s strong -I effect deactivates the ring, slowing oxidative addition but directing electrophiles to iodine.

- Steric Effects : Chlorine at C2 creates steric hindrance, favoring couplings at C5 (iodine). Computational studies show Pd coordinates preferentially to iodine due to lower steric crowding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.